molecular formula C17H18N4O2S B7100720 N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide

N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide

Cat. No.: B7100720
M. Wt: 342.4 g/mol
InChI Key: YNISHQGLTCHXMC-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a heterocyclic structure containing nitrogen atoms, making it an important scaffold in drug design and development.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,16-10-19-17-15(16)9-18-12-20-17)21(11-13-5-4-6-13)14-7-2-1-3-8-14/h1-3,7-10,12-13H,4-6,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNISHQGLTCHXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CNC4=NC=NC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide typically involves multi-step reactions. One common method includes the use of cyclobutylmethylamine and phenylamine as starting materials, which undergo a series of reactions including cyclization and sulfonation to form the desired compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing and reducing agents. The reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, this inhibition can lead to cell cycle arrest and apoptosis. The specific pathways involved include the inhibition of kinase activity and the disruption of DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and sulfonamides, such as:

Uniqueness

What sets N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide apart is its specific substitution pattern, which can result in unique biological activities and improved pharmacokinetic properties. The cyclobutylmethyl group provides a distinct steric environment that can enhance binding affinity and selectivity for certain molecular targets .

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